molecular formula C22H19N5O2 B6309631 4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one CAS No. 1621096-01-2

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one

Cat. No.: B6309631
CAS No.: 1621096-01-2
M. Wt: 385.4 g/mol
InChI Key: HVHHSVIXHGKASO-UHFFFAOYSA-N
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Description

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one is a complex organic compound that features a unique structure combining a tetrazine ring, a phenyl group, and a tetrahydropyranoquinolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one typically involves multiple steps, starting with the preparation of the tetrazine and quinolinone intermediates. One common method involves the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes, followed by cyclization and functional group modifications . The reaction conditions often require the use of palladium catalysts, copper iodide, and an inert atmosphere to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The tetrazine moiety is known to participate in bioorthogonal reactions, forming stable covalent linkages with strained alkenes like transcyclooctene . This property makes it useful in targeted drug delivery and imaging applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one is unique due to its combination of a tetrazine ring and a tetrahydropyranoquinolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-12-17-10-14-7-4-8-23-18(14)11-19(17)29-22(28)20(12)15-5-3-6-16(9-15)21-26-24-13(2)25-27-21/h3,5-6,9-11,23H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHSVIXHGKASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCCNC3=C2)C4=CC(=CC=C4)C5=NN=C(N=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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